(5E)-5-(2-chlorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with chlorophenyl and fluorophenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. Common reagents used include thionyl chloride, aniline derivatives, and sulfur-containing compounds. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness: (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its combination of chlorophenyl and fluorophenyl groups, which confer unique chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C17H12ClFN2OS2 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-[(3-fluoroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClFN2OS2/c18-14-7-2-1-4-11(14)8-15-16(22)21(17(23)24-15)10-20-13-6-3-5-12(19)9-13/h1-9,20H,10H2/b15-8+ |
InChI Key |
QFCPGCODYLNQGD-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.